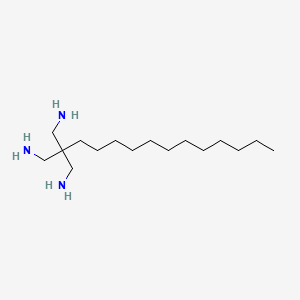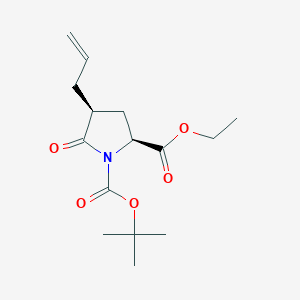
1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a propenyl group, and ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Propenyl Group: This step often involves a Wittig reaction or a similar olefination process to introduce the propenyl group at the desired position.
Esterification: The final step involves esterification reactions to introduce the ester functionalities at the appropriate positions on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functionalities, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted products with new functional groups replacing the ester groups.
科学的研究の応用
1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-methyl-1-yl)-1,2-pyrrolidinedicarboxylate
- 1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-ethyl-1-yl)-1,2-pyrrolidinedicarboxylate
Uniqueness
1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate is unique due to its specific structural features, such as the propenyl group and the ester functionalities
特性
CAS番号 |
153080-82-1 |
|---|---|
分子式 |
C15H23NO5 |
分子量 |
297.35 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-ethyl (2S,4S)-5-oxo-4-prop-2-enylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H23NO5/c1-6-8-10-9-11(13(18)20-7-2)16(12(10)17)14(19)21-15(3,4)5/h6,10-11H,1,7-9H2,2-5H3/t10-,11-/m0/s1 |
InChIキー |
DYXYXMNXNHISKL-QWRGUYRKSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1C[C@@H](C(=O)N1C(=O)OC(C)(C)C)CC=C |
正規SMILES |
CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


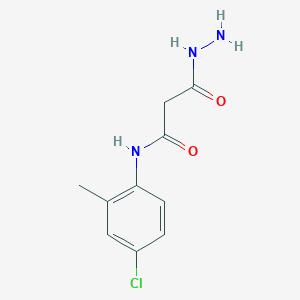
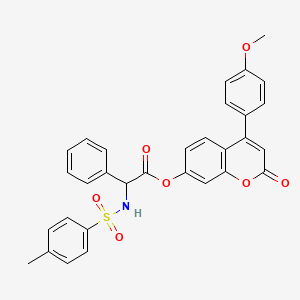
![N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine](/img/structure/B14149168.png)
![1-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14149173.png)
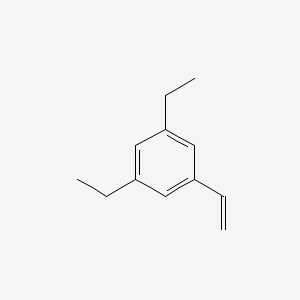
![N-[3-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B14149189.png)
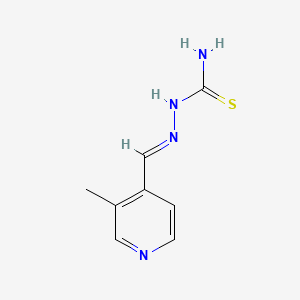
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14149197.png)
![(1Z,3S,5R)-1-(2-Chloroethylidene)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexane](/img/structure/B14149202.png)
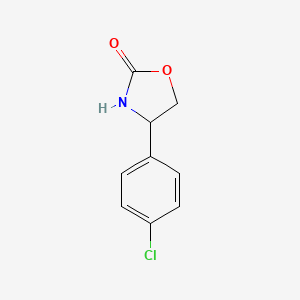
![1,5-Dimethyl-N-{4-[phenyldiazenyl]phenyl}-3-oxatricyclo[3.3.0.02,6]octane-2-carboxamide](/img/structure/B14149213.png)
![2-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14149221.png)

